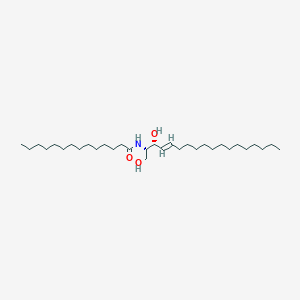
N-ethyl-2-fluoro-4-methanesulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-2-fluoro-4-methanesulfonylaniline” is a chemical compound with the CAS Number: 1864906-89-7 . It has a molecular weight of 217.26 and its IUPAC name is N-ethyl-2-fluoro-4-(methylsulfonyl)aniline .
Molecular Structure Analysis
The InChI code for “N-ethyl-2-fluoro-4-methanesulfonylaniline” is 1S/C9H12FNO2S/c1-3-11-9-5-4-7 (6-8 (9)10)14 (2,12)13/h4-6,11H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Antineoplastic Activity in Medicine : Compounds related to N-ethyl-2-fluoro-4-methanesulfonylaniline, like 2-chloroethyl (methylsulfonyl)methanesulfonate, exhibit significant antineoplastic (anti-cancer) activity, particularly against leukemia. This compound has shown effectiveness in vivo against P388 leukemia, indicating its potential in cancer treatment (Shealy, Krauth, & Laster, 1984).
Biochemistry of Enzyme Inhibition : Methanesulfonyl fluoride, a compound related to N-ethyl-2-fluoro-4-methanesulfonylaniline, is known to inhibit acetylcholinesterase, an enzyme important in nerve function. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, which provides insights into the enzyme's functioning and potential pathways for targeted therapies (Kitz & Wilson, 1963).
Applications in Dye and Pigment Synthesis : In the field of material sciences, derivatives of N-ethyl-2-fluoro-4-methanesulfonylaniline are used in the synthesis of dyes. For instance, an alkali-clearable azo disperse dye containing a fluorosulfonyl group was synthesized using 4-fluorosulfonylaniline, indicating its role in developing new pigments and dyes with specific properties (Koh & Greaves, 2001).
Synthesis of Organic Compounds : These compounds are also used in the synthesis of various organic molecules. For example, efficient construction of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts has been achieved using N-methanesulfonyl derivatives, demonstrating their utility in complex organic syntheses (Hiroya et al., 2002).
Plant Science and Mutagenesis : In plant science, ethyl methanesulfonate (EMS) mutagenesis is a crucial tool for generating genetic variations and identifying genes related to plant development and stress tolerance. This highlights its application in improving crop resilience and understanding plant genetics (Chen et al., 2023).
Genetic Studies and Mutation Analysis : Ethyl methanesulfonate, another related compound, has been used to study genetic mutations in various organisms, providing insights into mutagenic processes and genetic stability, which is crucial for understanding genetic diseases and developing gene therapies (Lebkowski, Miller, & Calos, 1986).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-fluoro-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-9-5-4-7(6-8(9)10)14(2,12)13/h4-6,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGKZQFKXUXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)






![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)

![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)